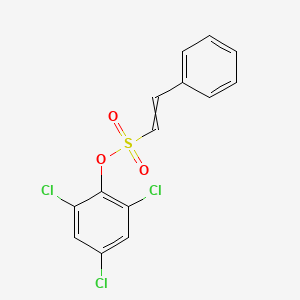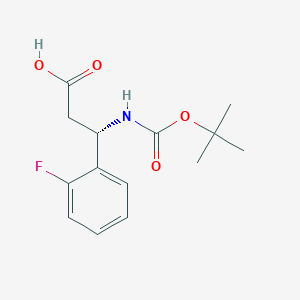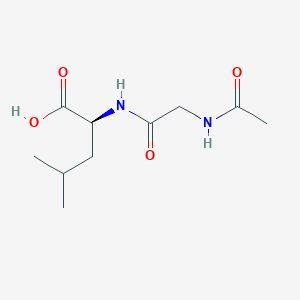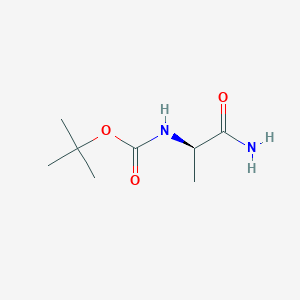
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” is a chemical compound with the molecular formula C14H9Cl3O3S . It has a molecular weight of 363.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 141 - 142 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability of Functionalized Radicals
- The synthesis and stability of functionalized radicals related to tris(2,4,6-trichlorophenyl)methyl have been explored. Studies have shown the successful synthesis and isolation of these compounds, which possess significant stability and unique electronic properties (Carilla et al., 1994).
Magnetic Behavior and Crystal Structure
- Investigations into the magnetic behavior and crystal structure of certain trichlorophenyl compounds have provided insights into their propeller-like conformations and magnetic properties. These studies are crucial for understanding the molecular properties of these compounds (Carilla et al., 1996).
Photo-Oxidation Studies
- The potential use of trichlorophenyl compounds in photo-oxidation processes for eliminating organic pollutants has been demonstrated. This application is particularly relevant in environmental chemistry for water treatment and pollution control (Xu & Chen, 2003).
Catalytic Properties
- Trichlorophenyl compounds have been studied for their catalytic properties, particularly in the degradation of pollutants in water treatment processes. Their efficiency in such processes makes them valuable in environmental remediation efforts (Kruanak & Jarusutthirak, 2019).
Synthesis of Novel Compounds
- Research has also focused on the use of trichlorophenyl compounds in the synthesis of new chemical entities, such as thiourea derivatives and pyrimido[1,2-a]pyrimidin-4-ones, which have potential applications in various fields of chemistry (Limban et al., 2011; Güllü et al., 2010).
Environmental Monitoring
- The development of sensors for the detection of trichlorophenol and its derivatives has been a focus area. These sensors are crucial for monitoring environmental pollutants and ensuring the safety of water sources (Buledi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
While specific future directions for “(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” are not available, research on similar compounds suggests potential applications in photothermal therapy . The study indicates that organic radicals have potential for application in photothermal therapy in the near future .
Eigenschaften
IUPAC Name |
(2,4,6-trichlorophenyl) 2-phenylethenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFHFZEKXZVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














